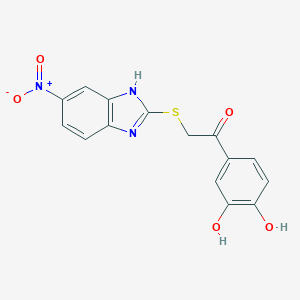
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone is a complex organic compound that features both phenolic and benzimidazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Thioether Formation: The thiol group can be introduced by reacting the nitrobenzimidazole with a suitable thiol reagent.
Coupling with 3,4-Dihydroxyphenylacetone: The final step involves coupling the thiolated benzimidazole with 3,4-dihydroxyphenylacetone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers, esters.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities or as a potential inhibitor of specific biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenolic and nitro groups could participate in redox reactions, while the benzimidazole moiety could interact with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Lacks the benzimidazole moiety.
2-(3,4-Dihydroxyphenyl)-1H-benzimidazole: Lacks the nitro group and the thioether linkage.
5-Nitro-1H-benzimidazole-2-thiol: Lacks the phenolic group.
Uniqueness
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenolic and benzimidazole groups allows for diverse interactions with biological targets, while the nitro group adds an additional layer of reactivity.
特性
分子式 |
C15H11N3O5S |
|---|---|
分子量 |
345.3g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H11N3O5S/c19-12-4-1-8(5-13(12)20)14(21)7-24-15-16-10-3-2-9(18(22)23)6-11(10)17-15/h1-6,19-20H,7H2,(H,16,17) |
InChIキー |
QBJTWNQVNTYDIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O)O |
正規SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B504787.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B504788.png)
![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B504789.png)

![N~1~-[2-(2-chlorophenyl)ethyl]-N~2~-cyclopropylethanediamide](/img/structure/B504793.png)
![2-methyl-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B504798.png)
![2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B504799.png)
![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methylbenzamide](/img/structure/B504800.png)
![5-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504801.png)
![N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-3-fluorobenzamide](/img/structure/B504802.png)
![5-[(3-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504805.png)
![3-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B504806.png)
![N,N-diethyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504807.png)
